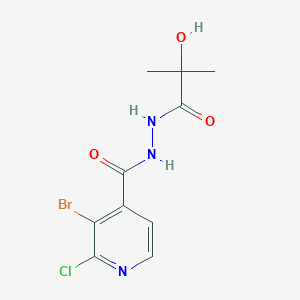
3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide, also known as BCPH, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential in the development of new drugs due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in the regulation of cell growth and differentiation. Moreover, 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and protect dopaminergic neurons from oxidative stress. Moreover, 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to inhibit the activity of HDACs and PKC, which are enzymes and proteins that play a key role in the progression of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide in lab experiments include its unique properties and mechanism of action, which make it a promising candidate for the development of new drugs. Moreover, the synthesis method of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide is efficient and reproducible, which makes it easy to obtain in large quantities. However, the limitations of using 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the safety and efficacy of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide in animal models and human clinical trials. Moreover, the development of new analogs of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide with improved properties and efficacy is another future direction for the study of this compound.
Conclusion:
In conclusion, 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide is a chemical compound that has shown promising results in the development of new drugs. Its unique properties and mechanism of action make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to determine its safety and efficacy in animal models and human clinical trials. The development of new analogs of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide with improved properties and efficacy is another future direction for the study of this compound.
Synthesemethoden
The synthesis method of 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide involves the reaction of 3-bromo-2-chloropyridine-4-carboxylic acid with N'-acetyl-N-hydroxyurea in the presence of triethylamine. The resulting product is then treated with 2-methyl-2-propanol and hydrochloric acid to yield 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been extensively studied for its potential use in the development of new drugs. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. Moreover, 3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide has been found to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN3O3/c1-10(2,18)9(17)15-14-8(16)5-3-4-13-7(12)6(5)11/h3-4,18H,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAISLSJRJCAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=O)C1=C(C(=NC=C1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-N'-(2-hydroxy-2-methylpropanoyl)pyridine-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

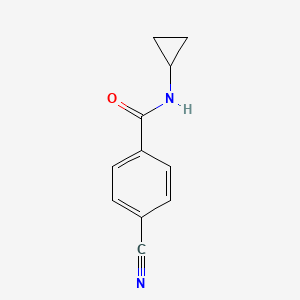
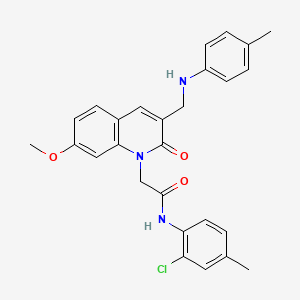
![N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2845171.png)
![5-(2-Methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2845173.png)
![N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2845174.png)
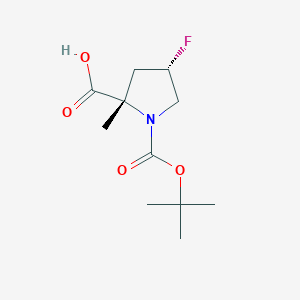
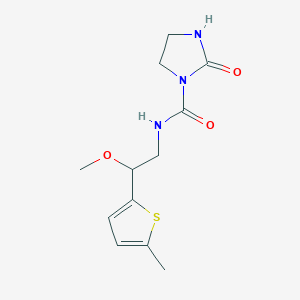
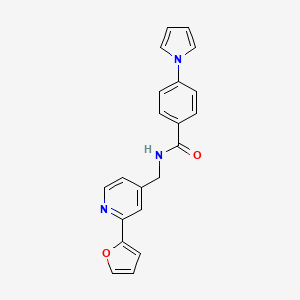

![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2845182.png)

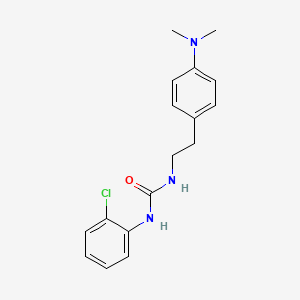
![N-cyclohexyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2845189.png)
![6-[(2-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2845190.png)